molecular formula C12H14N2OS B2507855 4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 852046-48-1

4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No.: B2507855
CAS No.: 852046-48-1
M. Wt: 234.32
InChI Key: FHCZPMNPKUUKFX-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a methoxy group at the 4-position and a pyrrolidinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzothiazole core with pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy or pyrrolidinyl groups.

Scientific Research Applications

4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)benzo[d]thiazole: Lacks the methoxy group, which may affect its biological activity and chemical properties.

    4-Methoxybenzo[d]thiazole: Lacks the pyrrolidinyl group, which may influence its interaction with biological targets.

    2-(Morpholin-4-yl)benzo[d]thiazole: Contains a morpholine group instead of a pyrrolidinyl group, which may alter its pharmacological profile.

Uniqueness

4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is unique due to the presence of both the methoxy and pyrrolidinyl groups, which can confer distinct chemical and biological properties. These substituents may enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

4-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-15-9-5-4-6-10-11(9)13-12(16-10)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCZPMNPKUUKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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